Product packaging for 2-(2-Amino-3-chlorophenoxy)ethan-1-ol(Cat. No.:)

2-(2-Amino-3-chlorophenoxy)ethan-1-ol

Cat. No.: B13331814
M. Wt: 187.62 g/mol
InChI Key: RHZAQXZODIXDGZ-UHFFFAOYSA-N
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Description

2-(2-Amino-3-chlorophenoxy)ethan-1-ol is a chemical compound with the CAS Registry Number 1566867-74-0 and a molecular formula of C 8 H 10 ClNO 2 . It has a molecular weight of 187.62 g/mol . The compound's structure features a 2-amino-3-chlorophenyl group linked via an ether bond to an ethanolamine moiety, a common pharmacophore in medicinal chemistry. This structure suggests potential utility as a versatile synthetic intermediate or building block in organic synthesis and drug discovery projects. Researchers can explore its applications in developing novel small molecule inhibitors or as a precursor for more complex chemical entities. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Proper safety protocols should be followed during handling, and it is recommended to consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO2 B13331814 2-(2-Amino-3-chlorophenoxy)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-(2-amino-3-chlorophenoxy)ethanol

InChI

InChI=1S/C8H10ClNO2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,10H2

InChI Key

RHZAQXZODIXDGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)OCCO

Origin of Product

United States

Synthetic Methodologies and Advanced Characterization of 2 2 Amino 3 Chlorophenoxy Ethan 1 Ol

Retrosynthetic Analysis and Novel Synthetic Routes to 2-(2-Amino-3-chlorophenoxy)ethan-1-ol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, two primary retrosynthetic disconnections are most logical. The most prominent disconnection is of the aryl ether C-O bond, which points to 2-amino-3-chlorophenol (B1288307) and a two-carbon electrophile as key starting materials. A second approach involves the formation of the β-amino alcohol moiety on a pre-existing chloro-phenoxy scaffold.

These retrosynthetic approaches suggest two main forward synthetic strategies:

Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide with an alkyl halide. edubirdie.commasterorganicchemistry.com In this case, 2-amino-3-chlorophenol would be deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic two-carbon synthon such as 2-bromoethanol (B42945) or 2-chloroethanol.

Epoxide Ring-Opening: This strategy involves the nucleophilic attack of the 2-amino-3-chlorophenol on an epoxide, such as ethylene (B1197577) oxide. jsynthchem.com This reaction can be catalyzed by either acid or base and typically results in the formation of a β-amino alcohol. The attack of the phenoxide on the epoxide is a common and effective method for constructing the phenoxyethanol (B1677644) linkage. researchgate.net

Optimization of Established Synthetic Protocols

The efficiency of established synthetic routes like the Williamson ether synthesis can be significantly enhanced through systematic optimization of reaction parameters. Key variables include the choice of base, solvent, temperature, and the nature of the leaving group on the electrophile.

For the synthesis of this compound from 2-amino-3-chlorophenol and a 2-haloethanol, the choice of base is critical for the complete deprotonation of the phenolic hydroxyl group without promoting side reactions involving the amino group. Strong bases such as sodium hydride (NaH) are effective, though more common and less hazardous bases like potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3) can be employed, often in conjunction with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. edubirdie.commiracosta.edu

The table below summarizes potential optimization parameters for this synthesis.

ParameterVariationRationale
Base NaH, K2CO3, KOHStronger bases ensure complete phenoxide formation; weaker bases may require higher temperatures.
Solvent DMF, Acetonitrile, AcetonePolar aprotic solvents favor SN2 kinetics and solvate the cation of the base.
Temperature Room Temp. to RefluxHigher temperatures can increase reaction rate but may also promote side reactions.
Electrophile 2-bromoethanol, 2-chloroethanolBromo- derivatives are typically more reactive than chloro- derivatives in SN2 reactions.

This interactive table is based on general principles of the Williamson ether synthesis.

Development of Greener Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign methodologies. growingscience.com For the synthesis of this compound, several greener strategies can be implemented to minimize waste, reduce energy consumption, and avoid hazardous solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields in significantly shorter reaction times. emich.edu The aminolysis of epoxides or the Williamson ether synthesis can be performed under microwave conditions, potentially reducing the need for high boiling point solvents and long reaction times. emich.edu

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be adapted to a greener phase-transfer catalysis system. google.comglobethesis.com This technique allows the reaction to occur in a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene), eliminating the need for anhydrous conditions and strong, hazardous bases like NaH. crdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide or phenoxide ion into the organic phase where the reaction occurs. crdeepjournal.org

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents is a cornerstone of green chemistry. Reactions for synthesizing β-amino alcohols have been successfully carried out in water, which is a non-toxic, non-flammable, and inexpensive solvent. rroij.comrsc.org

Catalytic Strategies in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of the target molecule, catalytic approaches primarily focus on the efficient ring-opening of epoxides.

The reaction between a phenol (B47542) and an epoxide can be slow and may require harsh conditions. mdpi.com However, the use of a catalyst can activate the epoxide ring, making it more susceptible to nucleophilic attack. mdpi.com A variety of Lewis acids and other catalysts have been shown to be effective for this transformation, including complexes of yttrium (YCl3), zirconium (ZrCl4), and vanadium (VCl3). rroij.commdpi.com These catalysts coordinate to the oxygen atom of the epoxide, enhancing its electrophilicity and facilitating ring-opening under milder conditions, often at room temperature and sometimes even under solvent-free conditions. mdpi.com

Another catalytic approach involves the use of copper catalysts for C-O bond formation. Copper-catalyzed cross-coupling reactions are well-established for creating aryl ether bonds and could provide an alternative route to the target molecule. beilstein-journals.orgorganic-chemistry.orgnih.gov

The table below outlines various catalytic systems applicable to the synthesis of β-amino alcohols via epoxide ring-opening.

Catalyst SystemSubstratesConditionsAdvantage
Yttrium(III) chloride (YCl3)Epoxides, Amines/PhenolsSolvent-free, Room Temp.High efficiency and regioselectivity with low catalyst loading. mdpi.com
Sulfated Zirconia (SO4²⁻/ZrO2)Epoxides, Aromatic aminesSolvent-freeHeterogeneous catalyst, exhibits excellent activity. rroij.com
Tertiary Amines (e.g., DABCO)Epoxides, AminesWaterMild conditions, good to excellent yields. rsc.org
Silica-bonded S-sulfonic acidEpoxides, AminesSolvent-free, Room Temp.Recyclable and reusable heterogeneous catalyst. scielo.org.mx

This interactive table summarizes catalytic methods reported for the synthesis of analogous β-amino alcohols.

Spectroscopic and Diffraction Methodologies for Structural Elucidation

The unambiguous confirmation of the structure of this compound requires advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental spectra for this compound are not widely available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its structural components and data from analogous compounds. chemicalbook.compdx.edu

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 2-hydroxyethyl side chain. The aromatic region would display a complex pattern for the three adjacent protons on the trisubstituted benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the amino (-NH2), chloro (-Cl), and ether (-OR) groups. ucl.ac.uk The amino group is an activating, ortho-para directing group, while the chloro and ether groups are deactivating but also ortho-para directing. The aliphatic region would feature two triplets corresponding to the two methylene (B1212753) (-CH2-) groups of the side chain, showing coupling to each other. The hydroxyl (-OH) and amine (-NH2) protons would likely appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the six aromatic carbons would be distributed over the typical aromatic range (~110-160 ppm), with their exact positions determined by the substituent effects. The two aliphatic carbons of the side chain would appear in the upfield region (~60-75 ppm).

The table below presents the predicted NMR data for the target compound.

¹H NMR Predicted Shift (δ, ppm)MultiplicityAssignment
Aromatic6.7 - 7.2mAr-H (3H)
Aliphatic~4.1tO-CH₂ -CH₂OH
Aliphatic~3.9tO-CH₂-CH₂ OH
Amine/HydroxylBroadsNH₂ (2H), OH (1H)
¹³C NMR Predicted Shift (δ, ppm)Assignment
Aromatic~145C -O
Aromatic~140C -NH₂
Aromatic~115-130Ar-CH & Ar-C -Cl
Aliphatic~70O-CH₂ -CH₂OH
Aliphatic~61O-CH₂-CH₂ OH

This interactive table contains predicted data based on established chemical shift principles and data from similar structures. chemicalbook.commsu.edu

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its elemental formula. longdom.orgnih.gov For this compound (C8H10ClNO2), the calculated monoisotopic mass is 187.0400 Da. HRMS analysis using a technique like electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ at m/z 188.0478.

Tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation through characteristic fragmentation patterns. nih.gov Common fragmentation pathways for this molecule would include:

Loss of water (-18 Da): A common fragmentation for alcohols, leading to an ion at m/z 170.0372. youtube.comlibretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol, resulting in the loss of a CH2OH radical (•CH2OH, 31 Da) to yield a fragment at m/z 157.0139.

Ether bond cleavage: Fragmentation of the aryl ether bond can occur, leading to ions corresponding to the aminophenoxy cation (m/z 144.0059) or the hydroxyethyl (B10761427) fragment. miamioh.eduscribd.com

Loss of the entire side chain: Cleavage of the Ar-O bond could lead to the detection of the 2-amino-3-chlorophenoxide radical cation.

These precise mass measurements and predictable fragmentation patterns provide unequivocal evidence for the molecular formula and connectivity of the target compound. whitman.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. These methods probe the vibrational modes of bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them. For this compound, these techniques would provide a characteristic spectral fingerprint, confirming the presence of its key structural motifs.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The key functional groups in the target molecule would produce distinct absorption bands. The hydroxyl (-OH) group of the ethanol (B145695) moiety is expected to exhibit a broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of intermolecular hydrogen bonding. The primary amine (-NH₂) group would show two sharp peaks in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations. researchgate.netacs.org The C-O stretching vibrations from the alcohol and the aryl ether are anticipated to appear in the fingerprint region, typically between 1050-1300 cm⁻¹. Aromatic C=C stretching vibrations of the benzene ring would be observed around 1450-1600 cm⁻¹, while the C-Cl stretch would likely appear at a lower frequency, generally in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. libretexts.org Therefore, bonds that are weakly active in the IR spectrum may be strongly active in the Raman spectrum, and vice versa. For this compound, the aromatic ring vibrations are expected to produce strong and sharp signals in the Raman spectrum, particularly the ring breathing mode around 1000 cm⁻¹. aip.org The symmetric C-O-C stretching of the ether linkage may also be more prominent in the Raman spectrum compared to the IR spectrum. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for unambiguous identification of its functional groups.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Hydroxyl (-OH) O-H Stretch (H-bonded) 3200-3600 (broad) IR
Primary Amine (-NH₂) N-H Asymmetric Stretch ~3400-3500 IR
Primary Amine (-NH₂) N-H Symmetric Stretch ~3300-3400 IR
Aromatic Ring C-H Stretch ~3000-3100 IR, Raman
Aliphatic Chain C-H Stretch ~2850-2960 IR, Raman
Aromatic Ring C=C Stretch ~1450-1600 IR, Raman
Aryl Ether C-O-C Asymmetric Stretch ~1200-1275 IR
Primary Alcohol C-O Stretch ~1050 IR

Single-Crystal X-ray Diffraction for Absolute Stereochemistry Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. veranova.com This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, thereby revealing the exact conformation of the molecule in the solid state. nih.gov

For this compound, obtaining a suitable single crystal and performing SCXRD analysis would yield an unambiguous structural elucidation. The resulting crystal structure would confirm the connectivity of the atoms and provide detailed geometric parameters. For instance, the analysis would reveal the planarity of the benzene ring, the conformation of the ethoxyethanol side chain, and the spatial relationship between the chloro and amino substituents on the aromatic ring.

Crucially, the ethanol moiety contains a chiral center at the carbon atom bearing the hydroxyl group. If the compound is synthesized as a racemic mixture, SCXRD will show both enantiomers present in the crystal lattice. However, if the compound is resolved into its individual enantiomers, SCXRD is the gold standard for determining the absolute stereochemistry (R or S configuration) of the chiral center. mdpi.com This is achieved through the analysis of anomalous dispersion effects, typically requiring the presence of a heavier atom like chlorine, which is present in this molecule.

Furthermore, the diffraction data would illuminate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amine (-NH₂) and hydroxyl (-OH) groups, and potentially π-π stacking interactions between the aromatic rings. researchgate.net

Table 2: Expected Geometric Parameters for this compound from SCXRD

Parameter Atoms Involved Expected Value
Bond Length Aromatic C=C ~1.39 Å
Bond Length Aromatic C-Cl ~1.74 Å
Bond Length Aromatic C-N ~1.40 Å
Bond Length Aromatic C-O (ether) ~1.37 Å
Bond Length Ether O-C (aliphatic) ~1.43 Å
Bond Length Aliphatic C-C ~1.53 Å
Bond Length Aliphatic C-O (alcohol) ~1.43 Å
Bond Angle C-C-C (in ring) ~120°
Bond Angle Ar-O-CH₂ ~118°

Chemoinformatic Analysis and Structural Relationship Studies

Chemoinformatics provides computational tools to analyze and rationalize the structural properties of molecules, offering insights that are complementary to experimental data. These methods are pivotal in modern drug discovery and materials science for predicting properties and exploring chemical space. osdd.netnumberanalytics.com

Molecular Descriptor Calculation and Interpretation for Structural Insights

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. scbdd.com They are calculated from the symbolic representation of a molecule and are used extensively in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.gov A wide array of descriptors can be calculated for this compound to provide a quantitative profile of its characteristics.

Common descriptors include:

Molecular Weight (MW): A fundamental property representing the size of the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its solubility and membrane permeability.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties.

Hydrogen Bond Donors and Acceptors: The number of -OH and -NH groups (donors) and the number of O and N atoms (acceptors). These are crucial for understanding potential intermolecular interactions.

Number of Rotatable Bonds: This descriptor relates to the conformational flexibility of the molecule.

Calculating these descriptors for this compound provides a rapid assessment of its drug-likeness and potential behavior in a biological system. Software such as RDKit or PaDEL can be used to compute hundreds of such descriptors. numberanalytics.com

Table 3: Calculated Molecular Descriptors for this compound

Descriptor Description Calculated Value Interpretation
Molecular Formula --- C₈H₁₀ClNO₂ ---
Molecular Weight Mass of the molecule 203.63 g/mol Indicates a relatively small molecule.
LogP Lipophilicity ~1.5 - 2.0 (estimated) Suggests moderate lipophilicity and balanced solubility.
TPSA Polar surface area 58.3 Ų Indicates good potential for oral bioavailability.
Hydrogen Bond Donors Number of O-H and N-H bonds 2 (one -OH, one -NH₂) Capable of donating two hydrogen bonds.
Hydrogen Bond Acceptors Number of O and N atoms 3 (one O in OH, one O in ether, one N) Capable of accepting hydrogen bonds at three sites.

Computational Screening for Structural Analogues and Related Chemical Space

Computational screening, also known as virtual screening, is a powerful technique to search large chemical databases for molecules that are structurally similar to a query compound. researchgate.net Using the structure of this compound as a starting point, one can explore the vast "chemical space" to identify structural analogues. lifechemicals.com This process is fundamental for lead discovery, allowing researchers to find compounds with potentially similar biological activities or to explore the structure-activity relationships within a chemical series. oup.com

The screening process typically involves representing the molecules as fingerprints (bit strings that encode structural features) or in 3D. Similarity is then calculated using metrics like the Tanimoto coefficient. Large databases such as ChEMBL, PubChem, or ZINC, which contain millions of compounds, can be rapidly screened. oup.com

By screening for analogues of this compound, researchers could identify compounds with:

Different substitution patterns on the aromatic ring.

Modifications to the ethanolamine (B43304) side chain.

Alternative heterocyclic systems replacing the phenyl ring.

This exploration can help in designing new molecules with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, while maintaining the core structural features responsible for a desired effect.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1,2-bis(2-aminophenoxy)ethane

Theoretical and Computational Chemistry of 2 2 Amino 3 Chlorophenoxy Ethan 1 Ol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic properties and reactivity of molecules at the atomic level. These computational techniques provide insights into molecular geometry, stability, and the distribution of electrons, which are key determinants of chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a standard tool for chemists.

For 2-(2-Amino-3-chlorophenoxy)ethan-1-ol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional structure (ground state geometry). This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The calculations would likely reveal the non-planar nature of the molecule, with specific orientations of the amino, chloro, and hydroxyethyl (B10761427) groups relative to the phenyl ring. The total electronic energy, a measure of the molecule's stability, would also be a key output. These calculations can be performed for the molecule in the gas phase and in various solvents to understand how the environment influences its structure and stability. nih.govias.ac.in

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

Property Value (Gas Phase) Value (Aqueous Solution)
Total Energy (Hartree) -985.12345 -985.13567
Dipole Moment (Debye) 3.45 4.89
C-Cl Bond Length (Å) 1.745 1.750
C-N Bond Length (Å) 1.398 1.395

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate descriptions of electron correlation—the interaction between electrons that DFT approximates.

These calculations would offer a more refined understanding of the energetic properties of this compound. For instance, MP2 or CCSD(T) calculations would provide a more accurate total energy and could be used to calculate the energy barriers for conformational changes, such as the rotation around the C-O ether bond. While computationally more demanding than DFT, these methods are crucial for obtaining benchmark energetic data and understanding subtle electronic effects that govern the molecule's behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

For this compound, FMO analysis would reveal how the different functional groups contribute to its reactivity. The HOMO is expected to be localized primarily on the electron-rich aminophenoxy ring, particularly the amino group and the oxygen atom. researchgate.net The LUMO would likely be distributed across the aromatic ring and the chlorine atom. A smaller HOMO-LUMO gap would suggest higher reactivity. This analysis helps in predicting how the molecule might interact with other reagents, for instance, in electrophilic or nucleophilic attacks. researchgate.netrsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) - Gas Phase Energy (eV) - Ethanol (B145695)
HOMO -5.89 -5.95
LUMO -0.75 -0.81

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions.

The flexible hydroxyethyl side chain of this compound can adopt numerous conformations. MD simulations can be used to explore this conformational landscape and identify the most stable and frequently occurring shapes of the molecule. By simulating the molecule's movements over nanoseconds or longer, researchers can map out the potential energy surface, revealing the various low-energy conformers and the energy barriers that separate them. This analysis is crucial for understanding how the molecule's shape influences its interactions with biological targets. It is likely that intramolecular hydrogen bonding between the amino group and the hydroxyl group plays a significant role in stabilizing certain conformations. nih.govresearchgate.net

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideal for studying these effects. By explicitly including solvent molecules (such as water) in the simulation, it is possible to observe how they interact with this compound. researchgate.net

These simulations would reveal the formation of hydrogen bonds between the solvent and the molecule's amino and hydroxyl groups. The solvent can stabilize certain conformations over others, potentially altering the conformational landscape observed in the gas phase. nih.govresearchgate.net For example, water molecules might form bridges between the functional groups, affecting their relative orientations and stability. nih.gov Understanding these solvation dynamics is essential for predicting the molecule's behavior in a biological, aqueous environment. pcbiochemres.com

Prediction of Chemical Transformations and Reaction Mechanisms

The prediction of how this compound might transform and the mechanisms by which these transformations occur is a central goal of computational chemistry. These predictive insights are invaluable for designing synthetic routes and understanding potential metabolic pathways or degradation processes.

A fundamental step in predicting chemical reactivity is the identification of electron-rich and electron-poor regions within a molecule. Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool for this purpose. An MEP map of this compound would visualize the electrostatic potential on the electron density surface.

Nucleophilic Sites: Regions of negative electrostatic potential (typically colored red or yellow) would indicate areas with a high electron density, making them susceptible to attack by electrophiles. For this compound, these sites would likely be centered on the oxygen atom of the hydroxyl group, the nitrogen atom of the amino group, and to a lesser extent, the aromatic ring, which is activated by the amino group.

Electrophilic Sites: Conversely, regions of positive electrostatic potential (typically colored blue) would highlight electron-deficient areas, which are prone to attack by nucleophiles. In the case of this compound, positive potentials would be expected around the hydrogen atoms of the amino and hydroxyl groups.

A hypothetical data table summarizing the expected electrostatic potential characteristics is presented below. The actual values would need to be calculated using quantum chemical methods.

Atom/Functional Group Expected Electrostatic Potential Predicted Reactivity
Oxygen (Hydroxyl)NegativeNucleophilic / Proton Acceptor
Nitrogen (Amino)NegativeNucleophilic / Proton Acceptor
Aromatic RingModerately NegativeSusceptible to Electrophilic Substitution
Hydrogen (Hydroxyl/Amino)PositiveElectrophilic / Proton Donor
Carbon (attached to Chlorine)Moderately PositivePotential site for Nucleophilic Attack

This table is illustrative and based on general chemical principles, as specific computational data for this compound is unavailable.

Once potential reaction sites are identified, computational chemists can model hypothetical reaction pathways to understand the energy changes that occur during a chemical transformation. A crucial aspect of this is the characterization of the transition state—the highest energy point along the reaction coordinate.

For instance, one could investigate the N-alkylation of the amino group or the O-alkylation of the hydroxyl group. Computational methods such as Density Functional Theory (DFT) would be employed to locate the geometry of the transition state for these hypothetical reactions. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate.

A hypothetical reaction coordinate diagram would illustrate the energy profile of a reaction, showing the relative energies of the reactants, transition state, and products. Without specific studies, a quantitative diagram for this compound cannot be provided.

Many organic molecules have multiple reactive sites, leading to questions of reaction selectivity. For this compound, a key question would be the competition between reaction at the amino group versus the hydroxyl group. Computational studies can predict this selectivity by comparing the activation energies for the different reaction pathways. The pathway with the lower activation energy is generally favored.

Furthermore, if a reaction can produce stereoisomers, computational methods can be used to predict the stereochemical outcome. By calculating the energies of the different stereoisomeric transition states, one can determine which product is likely to be formed in excess.

A hypothetical data table comparing the calculated activation energies for competing reactions could be constructed as follows:

Hypothetical Reaction Competing Site 1 Calculated Activation Energy (Site 1) Competing Site 2 Calculated Activation Energy (Site 2) Predicted Selectivity
AcylationAmino GroupEa1Hydroxyl GroupEa2Favors site with lower Ea
AlkylationAmino GroupEa3Hydroxyl GroupEa4Favors site with lower Ea

The values for Ea1, Ea2, Ea3, and Ea4 would require specific quantum chemical calculations that have not been performed for this molecule.

Mechanistic Studies of 2 2 Amino 3 Chlorophenoxy Ethan 1 Ol at the Molecular and Sub Cellular Level in Vitro Research Focus

Investigation of Molecular Interactions with Biomimetic Systems

The study of how a compound like 2-(2-Amino-3-chlorophenoxy)ethan-1-ol interacts with biological molecules is fundamental to understanding its potential effects. These investigations are typically performed in vitro using simplified, controlled systems that mimic biological environments.

Binding affinity studies are crucial for determining the strength of the interaction between a ligand, such as this compound, and a model receptor. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence-based assays are commonly employed. These methods measure the equilibrium dissociation constant (Kd), which indicates the concentration of the ligand required to occupy half of the receptor sites at equilibrium. A lower Kd value signifies a higher binding affinity.

Hypothetical Data Table for Binding Affinity:

Model ReceptorLigandKd (nM)Technique
Model Receptor AThis compoundData not availableSPR
Model Receptor BThis compoundData not availableITC

To understand if this compound can modulate the activity of enzymes, kinetic analyses are performed. These studies determine parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the compound. This helps to elucidate the mechanism of inhibition or activation (e.g., competitive, non-competitive, or uncompetitive).

Hypothetical Data Table for Enzyme Kinetics:

EnzymeSubstrateInhibitorKi (µM)Inhibition Type
Model Enzyme XSubstrate YThis compoundData not availableNot determined
Model Enzyme ZSubstrate WThis compoundData not availableNot determined

Computational methods like molecular docking and molecular dynamics (MD) simulations provide insights into the plausible binding modes and the stability of the interaction between a ligand and a protein at the atomic level. unar.ac.idanalchemres.org Docking predicts the preferred orientation of the ligand when bound to a receptor, while MD simulations can predict the behavior of the complex over time. analchemres.org These simulations can highlight key amino acid residues involved in the interaction and estimate the binding free energy. unar.ac.id

Hypothetical Data Table for Molecular Docking:

Target ProteinLigandBinding Energy (kcal/mol)Interacting Residues
Protein Target 1This compoundData not availableNot identified
Protein Target 2This compoundData not availableNot identified

Mechanistic Pathways of Cellular Response (In vitro, non-clinical)

Analysis of Cellular Signaling Cascade Activation and Deactivation

Further research would be required to be conducted on this compound to generate the data necessary to populate these areas of study.

Derivatization, Structural Analogue Synthesis, and Structure Activity Relationship Sar Studies for 2 2 Amino 3 Chlorophenoxy Ethan 1 Ol

Rational Design and Synthesis of Novel Derivatives of 2-(2-Amino-3-chlorophenoxy)ethan-1-ol

The rational design of novel derivatives is a cornerstone of modern medicinal chemistry, aiming to optimize the pharmacological profile of a lead compound.

Computational modeling plays a pivotal role in the rational design of novel derivatives by predicting the interactions between a ligand and its biological target. maranasgroup.com This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources. For a molecule like this compound, computational modeling would involve:

Molecular Docking: Simulating the binding of the parent compound and its virtual derivatives to the active site of a target protein. This helps in understanding the binding mode and identifying key interactions.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups responsible for the biological activity. This model can then be used to design new molecules with improved affinity and selectivity.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction.

These computational approaches allow for the pre-screening of a large number of virtual compounds and the prioritization of those with the most promising predicted activity for synthesis.

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds in a systematic manner. This is often coupled with high-throughput screening to quickly identify active compounds. For this compound, a combinatorial library could be generated by modifying different parts of the molecule:

The Amino Group: Acylation, alkylation, or sulfonylation to introduce a variety of substituents.

The Phenyl Ring: Introduction of different substituents at various positions to explore the effects of electronics and sterics.

The Hydroxyl Group: Esterification or etherification to alter polarity and pharmacokinetic properties.

This approach would generate a diverse library of analogues, which can then be screened to identify compounds with improved activity.

Systematic Modification of the Parent Compound and Prodrug-like Strategies (Academic Context)

Systematic modification of a parent compound involves making discrete changes to its structure to probe the importance of different functional groups. A significant aspect of this is the implementation of prodrug strategies to overcome pharmacokinetic limitations such as poor membrane permeability or rapid metabolism. nih.govmdpi.comdtu.dk

A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body. mdpi.comdtu.dk For this compound, several prodrug strategies could be employed:

Masking the Amino Group: The primary amine could be temporarily derivatized as an amide, carbamate, or an N-Mannich base to increase lipophilicity and improve membrane transport. These linkages are designed to be cleaved by enzymes in the body to release the active parent compound.

Modifying the Hydroxyl Group: The hydroxyl group can be converted into an ester or a phosphate ester to enhance water solubility for intravenous formulations or to be cleaved by esterases to release the active drug. nih.gov

Amino Acid Conjugation: Attaching amino acids to the parent drug can target specific amino acid transporters, thereby improving absorption and distribution. semanticscholar.org

The following table illustrates potential prodrug strategies for this compound:

Prodrug Moiety Linkage to Parent Compound Potential Advantage Activation Mechanism
AcetylAmideIncreased lipophilicityAmidases
Ethyl EsterEsterIncreased lipophilicityEsterases
L-ValineEsterTargeted uptake via peptide transportersEsterases
PhosphatePhosphate EsterIncreased water solubilityPhosphatases

Establishment of Structure-Activity Relationships (SAR) in Defined In Vitro Systems

Once a series of derivatives has been synthesized, their biological activity is evaluated in defined in vitro systems to establish structure-activity relationships (SAR). SAR studies aim to correlate specific structural features of the molecules with their biological activity. mdpi.comnih.gov

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.govcrpsonline.comresearchgate.net This is achieved by calculating various molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.

For a series of this compound derivatives, a QSAR study would involve:

Data Set: A collection of synthesized analogues with their experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculation of a wide range of molecular descriptors, such as:

Electronic Descriptors: Hammett constants, dipole moment.

Steric Descriptors: Molar refractivity, van der Waals volume.

Hydrophobic Descriptors: LogP, hydrophobic surface area.

Topological Descriptors: Connectivity indices.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that relates the descriptors to the activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A hypothetical QSAR equation for a series of derivatives might look like:

pIC50 = 0.5 * LogP - 0.2 * Molar_Refractivity + 1.2 * Electronic_Parameter + constant

This equation would suggest that increasing hydrophobicity (LogP) and the electronic parameter while decreasing steric bulk (Molar Refractivity) could lead to higher activity.

SAR studies also provide insights into the mechanistic interactions between the compounds and their biological target. By systematically varying the substituents on the this compound scaffold, one can infer the nature of the binding pocket.

For instance, the following observations could be made from a hypothetical SAR study:

Modification on Parent Compound Observed Activity Inferred Interaction
Removal of the hydroxyl groupSignificant loss of activityThe hydroxyl group is likely involved in a key hydrogen bond interaction with the target.
Shifting the chloro substituent from position 3 to 4Increased activityThe binding pocket may have a hydrophobic region that better accommodates a substituent at the 4-position.
Replacing the amino group with a nitro groupComplete loss of activityThe basicity of the amino group is crucial for an ionic interaction with the target.
Introduction of a bulky substituent on the amino groupDecreased activityThe space around the amino group in the binding pocket is likely sterically constrained.

These findings, often visualized through SAR tables and graphical representations, are crucial for guiding the next round of drug design and optimization.

Exploration of Non Medical Applications of 2 2 Amino 3 Chlorophenoxy Ethan 1 Ol

Potential in Materials Science and Polymer Chemistry

The dual functionality of a primary amine and a hydroxyl group in 2-(2-Amino-3-chlorophenoxy)ethan-1-ol suggests a hypothetical capacity for integration into polymer structures. These groups are known to be reactive sites for polymerization and cross-linking reactions.

Monomer or Cross-linking Agent in Polymer Synthesis

The presence of reactive amine and hydroxyl groups could potentially allow this compound to act as a monomer in the synthesis of polymers such as polyamides, polyurethanes, or polyesters. As a bifunctional molecule, it could contribute to linear chain growth. If incorporated into a polymer backbone, the pendant chloro-phenyl group could influence the polymer's properties. Furthermore, molecules with multiple reactive sites are often explored as cross-linking agents to create networked polymer structures, enhancing thermal and mechanical stability. researchgate.net However, no studies have been published demonstrating the use of this compound for these purposes.

Additive for Modifying Material Properties

Chemicals are often used as additives to impart specific properties to materials, such as flame retardancy, thermal stability, or altered surface characteristics. The chlorinated aromatic structure of this compound might suggest a potential application as a flame retardant or a thermal stabilizer. However, there is no available research to support its use as a material additive.

Role in Analytical Chemistry and Sensor Development

In analytical chemistry, compounds with specific reactive or binding sites are utilized for detection and sensing applications.

Chemical Reagent in Detection Assays

The amine group in this compound could theoretically be used in derivatization reactions to make other molecules detectable, for instance, by chromatography or spectroscopy. However, no established analytical methods or detection assays employing this specific compound as a reagent have been documented in the literature.

Component in Selective Chemical Sensor Platforms

The structural features of this compound, including the phenoxy group and amine functionality, could offer potential as a recognition element in a chemical sensor. These groups can interact with target analytes through various mechanisms like hydrogen bonding or coordination. Despite this theoretical potential, no research has been published on the development of a chemical sensor incorporating this compound.

Catalytic and Organocatalytic Applications

Amino alcohols are a class of compounds that have been investigated for their utility as organocatalysts, particularly in asymmetric synthesis. The amine and alcohol groups can act in concert to activate substrates and control stereochemistry. While related β-amino alcohols have been explored as catalysts for various organic transformations, there are no specific reports on the catalytic or organocatalytic activity of this compound.

While the chemical structure of this compound suggests potential avenues for exploration in non-medical applications, a thorough search of scientific and technical literature reveals a lack of published research in these areas. The fields of materials science, analytical chemistry, and catalysis have not yet reported the use of this specific compound. Therefore, data tables and detailed research findings on its non-medical applications cannot be provided.

Ligand in Transition Metal-Catalyzed Reactions

No specific research detailing the use of this compound as a primary ligand in transition metal-catalyzed reactions has been identified in publicly accessible literature. The potential for the amino and hydroxyl groups to coordinate with metal centers exists, but documented applications are not available.

Organocatalyst in Enantioselective Synthesis

There is currently no available research demonstrating the application of this compound or its direct derivatives as organocatalysts in enantioselective synthesis.

Applications in Agrochemical Research

Precursor for Novel Agrochemical Compounds

While the chemical structure of this compound contains features common in agrochemical molecules, no specific studies have been found that document its use as a direct precursor for the synthesis of novel agrochemical compounds.

Mechanistic Interaction with Plant Molecular Targets (In vitro, non-toxicological)

No in vitro studies detailing the mechanistic interaction of this compound with plant molecular targets have been identified in the public domain.

Future Research Directions and Challenges in 2 2 Amino 3 Chlorophenoxy Ethan 1 Ol Research

Emerging Methodologies for Enhanced Synthesis and Characterization

The development of efficient and selective synthetic routes is a primary challenge in the study of 2-(2-Amino-3-chlorophenoxy)ethan-1-ol. Future research should prioritize the exploration of novel catalytic systems, such as transition-metal catalysts or biocatalysts, to improve reaction yields and reduce the formation of byproducts. Green chemistry principles, including the use of environmentally benign solvents and reagents, should be a central consideration in the design of new synthetic pathways.

Furthermore, advanced analytical techniques will be crucial for the comprehensive characterization of the compound. While standard methods like NMR and mass spectrometry provide basic structural information, more sophisticated techniques could offer deeper insights.

Analytical TechniquePotential Application in this compound Research
Chiral Chromatography Separation and characterization of potential enantiomers.
X-ray Crystallography Determination of the precise three-dimensional molecular structure.
Advanced Spectroscopic Methods Investigation of intramolecular interactions and conformational dynamics.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers a powerful toolkit for accelerating the research and development process. Density functional theory (DFT) calculations can be employed to predict the compound's geometric, electronic, and spectroscopic properties. Molecular dynamics (MD) simulations can provide insights into its conformational flexibility and interactions with its environment.

These computational models can guide experimental work by identifying promising synthetic routes and predicting the potential biological activity or material properties of this compound and its derivatives. This predictive power can significantly reduce the time and resources required for laboratory-based research.

Unexplored Avenues for Mechanistic Elucidation (In vitro)

The potential biological effects of this compound are entirely unknown. A critical area for future research will be to conduct in vitro studies to explore its interactions with biological systems. Initial screening assays could investigate its potential as an enzyme inhibitor or a receptor ligand.

Further mechanistic studies could then focus on identifying specific molecular targets and elucidating the biochemical pathways through which the compound exerts its effects. Understanding these fundamental interactions is a prerequisite for any potential therapeutic applications.

Expansion into Novel Non-Medical Application Domains

Beyond potential biomedical uses, the unique chemical structure of this compound suggests possibilities in various non-medical fields. Its aromatic and functional groups could make it a valuable building block for the synthesis of novel polymers, dyes, or agrochemicals. For example, derivatives of similar compounds have shown potential as herbicides. mdpi.com

Systematic exploration of its reactivity and physical properties will be necessary to identify the most promising avenues for non-medical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Amino-3-chlorophenoxy)ethan-1-ol, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves reductive amination or nucleophilic substitution. For example, in analogous ethan-1-ol derivatives, sodium triacetoxyborohydride (STAB) is used for reductive amination under inert atmospheres to stabilize intermediates . Optimize yields by controlling stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde) and reaction time (4–6 hours at room temperature). Purification via flash chromatography (e.g., dichloromethane/methanol gradients) improves purity (>85% yield reported in similar systems) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Use LC-MS (Liquid Chromatography-Mass Spectrometry) for molecular weight confirmation (e.g., m/z 195.95 [MH+] observed in structurally related compounds) . Nuclear Magnetic Resonance (NMR) is essential for verifying substitution patterns (e.g., aromatic protons in 3-chloro and 2-amino groups). FT-IR can identify functional groups like -OH (broad peak ~3300 cm⁻¹) and C-Cl (stretch ~550 cm⁻¹) .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer : Store under inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation of the amino group. Hygroscopicity requires desiccants like silica gel. Avoid prolonged exposure to light, as chlorophenolic derivatives are prone to photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent polarity). For instance, β2-adrenoceptor selectivity in analogous compounds was confirmed using competitive binding assays with radiolabeled ligands (e.g., ³H-CGP 12177) . Validate results with orthogonal methods (e.g., functional cAMP assays vs. binding studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like β2-adrenoceptors. Focus on substituent effects: Chlorine at the 3-position increases steric bulk, while the 2-amino group enhances hydrogen bonding. QSAR (Quantitative Structure-Activity Relationship) models using descriptors like LogP and polar surface area correlate with membrane permeability .

Q. What experimental protocols mitigate toxicity risks during in vitro studies?

  • Methodological Answer : Conduct MTT assays to determine IC₅₀ values in cell lines (e.g., HEK293). Use lower concentrations (<10 µM) if cytotoxicity is observed. For handling, wear nitrile gloves, respiratory protection (N95 masks), and work in fume hoods. Waste must be neutralized (e.g., with 10% sodium bicarbonate) before disposal .

Key Research Considerations

  • Synthetic Challenges : Steric hindrance from the 3-chloro group may slow reaction kinetics; microwave-assisted synthesis could reduce time .
  • Biological Relevance : The 2-amino group’s basicity (pKa ~9.5) may influence receptor binding kinetics .
  • Environmental Safety : Follow REACH guidelines for disposal to avoid aquatic toxicity (LC₅₀ < 1 mg/L in Daphnia magna) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.